molecular formula C27H30N2O5S B6493727 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide CAS No. 922120-83-0

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide

Cat. No.: B6493727
CAS No.: 922120-83-0
M. Wt: 494.6 g/mol
InChI Key: AMTTZFVWKITWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups, a sulfonyl ethyl chain, and a 2,2-diphenylacetamide moiety. Its synthesis typically involves coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and TEA (triethylamine) under mild conditions .

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5S/c1-33-24-17-22-13-15-29(19-23(22)18-25(24)34-2)35(31,32)16-14-28-27(30)26(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-18,26H,13-16,19H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTTZFVWKITWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific information on the primary target of F2282-0423, it is challenging to accurately summarize the affected biochemical pathways. If the compound does indeed inhibit HIV-1 reverse transcriptase, it would interfere with the replication of the HIV-1 virus, affecting the viral life cycle.

Result of Action

The molecular and cellular effects of F2282-0423’s action are largely unknown due to the lack of specific information about its primary target and mode of action. If the compound does inhibit HIV-1 reverse transcriptase, it could potentially reduce the replication of the HIV-1 virus, leading to a decrease in viral load.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogs:

Compound Name / ID Substituents on Tetrahydroisoquinoline Core Acetamide Modifications Key Functional Groups Synthesis Yield (%)
Target Compound 6,7-Dimethoxy, sulfonyl ethyl chain 2,2-Diphenylacetamide Sulfonyl, diphenyl Not specified
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-THIQ-2-yl}acetamide (52) 3,4-Dimethoxyphenylmethyl N-(4-Fluorophenyl)methyl Fluorophenyl 64
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide (30) 3-(Diethylamino)-4-methoxyphenylmethyl N-Benzyl Diethylamino 76
N-Benzyl-2-(6,7-dimethoxy-1-(3-phenylpropyl)-THIQ-2-yl)acetamide (63) 3-Phenylpropyl N-Benzyl Phenylpropyl 69
(R)-2-((R)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-THIQ-2-yl)-N-methyl-2-phenylacetamide 4-(Trifluoromethyl)phenethyl N-Methyl, 2-phenyl Trifluoromethyl Not specified
N-[5-({2-[(Benzylcarbamoyl)methyl]-6,7-dimethoxy-THIQ-1-yl}methyl)-2-methoxyphenyl]butanamide (35) Benzylcarbamoylmethyl Butanamide, 2-methoxyphenyl Benzylcarbamoyl Not specified

Abbreviation: THIQ = Tetrahydroisoquinoline

Key Observations:
  • Sulfonyl vs. Alkyl/Amino Groups: The target compound’s sulfonyl group (electron-withdrawing) contrasts with alkyl (e.g., phenylpropyl in 63) or amino (e.g., diethylamino in 30) substituents in analogs, which may alter receptor binding kinetics or metabolic pathways .
  • Diphenylacetamide vs.
  • Trifluoromethyl Substitution : The trifluoromethyl group in introduces strong electron-withdrawing effects, unlike the target’s sulfonyl group, which may confer distinct selectivity profiles.
Receptor Selectivity:
  • Compounds such as 52 and 63 were designed as orexin-1 receptor antagonists, with fluorophenyl or phenylpropyl groups enhancing selectivity . The sulfonyl group in the target compound may modulate this selectivity due to its polar nature.
  • Diethylamino-substituted analogs (e.g., 30) showed moderate yields (76%) and improved solubility, whereas the target compound’s sulfonyl group could influence bioavailability .

Metabolic and Stability Considerations

  • Sulfonyl groups generally enhance metabolic stability compared to esters or amines. This contrasts with acetamide analogs like 34, which contain acetylated amino groups prone to hydrolysis .
  • The diphenylacetamide moiety in the target compound may reduce cytochrome P450 interactions compared to compounds with heterocyclic substituents (e.g., pyridinylmethyl in 53) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.